N-(3,5-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core with a sulfonamide group at position 5. Key structural features include:
- 3,5-Difluorophenyl group: Enhances metabolic stability and hydrophobic interactions via fluorine substituents.
- 3-Fluorophenylmethyl (benzyl) group: Introduces steric bulk and modulates electronic properties.
- 3-Methyl substituent on the triazolo-pyridine core: Likely improves steric complementarity with target proteins.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-6-5-19(12-26(13)20)30(28,29)27(11-14-3-2-4-15(21)7-14)18-9-16(22)8-17(23)10-18/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJVBHOHTTYLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group and the fluorophenyl substituents. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the phenyl rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound is part of the broader class of 1,2,4-triazole derivatives, which are known for their antimicrobial activities. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that various triazole compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Triazole derivatives are also being explored for their anticancer potential. Inhibiting the kinesin spindle protein (KSP) is a novel mechanism through which some triazole compounds may exert anticancer effects. This mechanism could potentially overcome limitations associated with traditional cancer therapies . The specific compound may share similar mechanisms due to its structural characteristics.
Pharmacological Applications
Neuroprotective Effects
Research has indicated that certain triazole derivatives can act as neuroprotectants, providing protective effects against neurodegenerative diseases. This property makes them candidates for further development in treating conditions like Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Properties
Triazoles have been studied for their anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation. The sulfonamide group present in this compound may enhance its anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(3,5-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is crucial for optimizing its pharmacological properties. Modifications in the fluorinated phenyl groups and the triazole moiety can significantly affect the biological activity of the compound.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorinated Phenyl Groups | Enhance lipophilicity and improve membrane penetration |
| Triazole Moiety | Contributes to antimicrobial and anticancer activity |
| Sulfonamide Group | Potentially increases solubility and biological activity |
Case Studies
Case Study 1: Antibacterial Activity
A study evaluated various triazole derivatives against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Screening
In a drug library screening for anticancer compounds, derivatives of triazoles were identified as promising candidates due to their ability to inhibit KSP effectively. The study highlighted the potential of these compounds in overcoming drug resistance in cancer therapy .
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationship (SAR) : The target compound’s 3-methyl and fluorinated benzyl groups warrant evaluation against Plasmodium strains to quantify potency shifts relative to 8a .
- Synthetic Feasibility : Intermediate 4a () provides a pathway for modifying sulfonamide precursors, enabling rapid diversification of analogs .
- Database Utilization : Structural data from repositories like the Protein Data Bank () could guide molecular docking studies to predict binding modes .
Biological Activity
N-(3,5-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The triazole moiety has been recognized for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring fused with a pyridine system. Its molecular formula is CHFNOS, with a molecular weight of approximately 368.38 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research has demonstrated that compounds containing the 1,2,4-triazole core exhibit a wide range of biological activities:
- Antimicrobial Activity : Triazoles have shown significant antibacterial and antifungal properties. For instance, studies indicate that triazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole ring is crucial in developing antifungal agents. Compounds similar to the target compound have been reported to possess potent activity against fungal pathogens like Candida albicans and Aspergillus fumigatus .
- Mechanism of Action : The mechanism often involves the inhibition of enzymes critical for cell wall synthesis in fungi or DNA replication in bacteria.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by structural modifications. Key factors include:
- Substituents on the Triazole Ring : The introduction of electron-withdrawing groups (like fluorine) can enhance potency.
- Linker Variations : Changes in the linking groups between the triazole and other pharmacophores can affect bioavailability and selectivity .
Case Studies
- Antibacterial Efficacy : A study evaluated various triazole derivatives against S. aureus, revealing that compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL, indicating strong antibacterial activity .
- Fungal Resistance : In another study focusing on antifungal agents, derivatives similar to the target compound were tested against resistant strains of Candida. Results showed that certain modifications led to enhanced activity against strains resistant to traditional antifungals .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
